N-(3-(Aminomethyl)benzyl)acetamidine, also known as 1400W, is a compound studied for its potential to modulate the immune system []. Here's a closer look at its scientific research applications:
One of the primary areas of research on N-(3-(Aminomethyl)benzyl)acetamidine focuses on its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide (NO) [, ]. NO plays a role in various physiological processes, including inflammation and immune response. Studies suggest that 1400W may act as a selective inhibitor of inducible NOS (iNOS), the form of the enzyme associated with inflammation [].
Research suggests that by inhibiting iNOS, N-(3-(Aminomethyl)benzyl)acetamidine might influence the immune system. Studies have investigated its effects on the production of inflammatory mediators like interleukin-12 (IL-12) and tumor necrosis factor-alpha (TNF-α) by immune cells []. These findings suggest a potential role for 1400W in immunomodulation, but further research is needed to understand its mechanisms and applications.
1400W, chemically known as N-(3-(Aminomethyl)benzyl)acetamidine, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It is characterized by its ability to bind tightly and slowly to the enzyme, making it an effective tool in various biochemical research and therapeutic applications. The compound has a molecular formula of C10H17Cl2N3 and is often encountered in its dihydrochloride form, which enhances its solubility and stability in biological systems .
The primary chemical reaction involving 1400W is its inhibition of iNOS, which catalyzes the production of nitric oxide from L-arginine. This reaction is significant in various physiological processes, including immune response and neurotransmission. When 1400W binds to iNOS, it prevents the enzyme from converting L-arginine into nitric oxide, thereby reducing the levels of this signaling molecule . The binding affinity of 1400W for iNOS is notably high, with a Ki value of approximately 7 nM, indicating its effectiveness as an inhibitor compared to other nitric oxide synthases such as neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), which have higher Ki values of 2 µM and 50 µM respectively .
1400W exhibits significant biological activity primarily through its role as an iNOS inhibitor. By inhibiting this enzyme, 1400W can modulate various biological processes influenced by nitric oxide. For instance, it has been shown to reduce inflammation and may have therapeutic potential in conditions characterized by excessive nitric oxide production, such as sepsis and neurodegenerative diseases . Additionally, studies indicate that 1400W can affect cell death pathways and impact signaling pathways related to inflammation and immune responses .
1400W has diverse applications in both research and clinical settings:
Interaction studies involving 1400W focus on its binding characteristics with iNOS and other related enzymes. Research indicates that 1400W not only inhibits iNOS but can also affect downstream signaling pathways influenced by nitric oxide levels. This includes interactions with inflammatory cytokines and other mediators involved in immune responses . Furthermore, studies have shown that the compound can influence cell signaling pathways that modulate apoptosis and cell survival under inflammatory conditions .
Several compounds exhibit similar properties to 1400W regarding their role as iNOS inhibitors or their effects on nitric oxide synthesis. Here are some notable examples:
Compound Name | Type | iNOS Inhibition Potency | Unique Features |
---|---|---|---|
L-NAME | Non-selective NOS inhibitor | Moderate | Inhibits all forms of nitric oxide synthase |
Aminoguanidine | Selective iNOS inhibitor | Moderate | Also acts as an anti-inflammatory agent |
S-Methyl-L-thiocitrulline | Selective NOS inhibitor | High | More selective towards endothelial NOS |
Uniqueness of 1400W: Unlike many other inhibitors, 1400W demonstrates a slow-binding mechanism that allows for prolonged inhibition of iNOS without affecting other nitric oxide synthases at lower concentrations. This selectivity makes it particularly valuable for research focused on specific roles of iNOS in pathophysiology .
The synthesis of 1400W (N-[3-(aminomethyl)benzyl]acetamidine), a potent and selective inhibitor of inducible nitric oxide synthase, involves several key synthetic pathways [1] [2]. Chalcone derivatives, which serve as important intermediates in the development of compounds like 1400W, are primarily synthesized through aldolic condensation reactions [6]. This synthetic approach involves the reaction between substituted benzaldehydes (ArCHO) and acetophenones (Ar'COCH3) in the presence of a base catalyst, typically sodium hydroxide [6] [14].
The mechanism of chalcone formation via aldolic condensation consists of four main steps: Deprotonation 1, Addition, Proton Equilibration, and Dehydration [6]. The dehydration process can be further divided into two separate steps: Deprotonation 2 and Elimination [14]. The rate expression for chalcone formation follows third-order kinetics: Rate = k3 [ArCHO][Ar'COCH3][−OH] [6]. When excess acetophenone is used, the reaction becomes pseudo-first order in benzaldehyde concentration [14].
Kinetic studies have revealed that the rate-limiting step in chalcone formation is the Elimination step in the dehydration process [14]. This was determined through experiments comparing reaction rates in H2O versus D2O, where faster formation of chalcones in D2O indicated that Deprotonation 2 is not the rate-limiting step [6] [14]. The intermediate β-hydroxy ketone formed during the reaction can either revert to starting materials or dehydrate to form the final chalcone product [6].
Reaction Step | Description | Rate Constant |
---|---|---|
Deprotonation 1 | Formation of enolate from acetophenone | Fast |
Addition | Nucleophilic attack of enolate on benzaldehyde | Fast |
Proton Equilibration | Proton transfer processes | Fast |
Dehydration (Deprotonation 2) | Removal of hydroxyl proton | Fast |
Dehydration (Elimination) | Loss of hydroxide to form C=C | Rate-limiting |
Modern synthetic approaches to chalcone derivatives have employed microwave-assisted methods to enhance reaction efficiency [20]. Using a multimode reactor (Anton Paar GmbH Synthos 3000, 1,400 W maximum magnetron), researchers have achieved excellent yields in shorter reaction times with higher purity compared to conventional heating methods [20].
Structure-activity relationship studies of 1400W have provided crucial insights into the molecular features responsible for its potent and selective inhibition of inducible nitric oxide synthase [4] [13]. 1400W functions as a slow, tight-binding inhibitor of human inducible nitric oxide synthase with a binding constant (Kd) value of ≤ 7 nM [4]. The inhibition is dependent on the cofactor NADPH, and L-arginine acts as a competitive inhibitor of 1400W binding with a Ks value of 3.0 μM [4].
The selectivity of 1400W for inducible nitric oxide synthase over endothelial nitric oxide synthase is at least 5000-fold, while its selectivity over neuronal nitric oxide synthase is greater than 200-fold [4] [8]. This remarkable selectivity makes 1400W one of the most selective inhibitors of inducible nitric oxide synthase reported to date [4].
Crystal structure analyses have revealed that 1400W interacts with the active site of inducible nitric oxide synthase through its acetamidine moiety, forming hydrogen bonds with key residues including Glu371 and Trp366 [19]. These interactions are critical for the binding affinity and selectivity of 1400W [13] [19].
Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors have identified several structural features that contribute to their activity [7]. For imidazole-based inhibitors targeting neuronal nitric oxide synthase, electronic properties of the molecule play a crucial role, with fused ring systems providing additional advantages [7]. For 2-aminopyridine-based inhibitors targeting inducible nitric oxide synthase, the hydrophobic nature of 6-substituents and the steric properties of 4-substituents are important determinants of activity [7].
Structural Feature | Effect on iNOS Inhibition | Selectivity Impact |
---|---|---|
Acetamidine moiety | Forms critical H-bonds with Glu371 and Trp366 | Essential for binding |
Aminomethyl group | Interacts with heme propionate | Enhances selectivity |
Benzyl backbone | Provides optimal spacing and orientation | Affects binding mode |
Phenyl ring | Engages in π-π interactions | Contributes to potency |
Recent developments in the design of 1400W derivatives have focused on modifications that enhance selectivity while maintaining potency [16] [19]. For example, the addition of acyl groups to the 1400W structure can create additional hydrogen bonds with residues such as Asn348 and the propionate group of heme [19]. However, these modifications must be carefully balanced, as they can introduce conformational penalties that may reduce overall binding affinity [19].
Electron-withdrawing groups play a significant role in the functionalization of the B-ring of compounds related to 1400W and its derivatives [10] [18]. These groups reduce the reactivity of the aromatic ring by withdrawing electrons, making it less attractive to electrophiles [18]. The extent of deactivation depends on the type and strength of the electron-withdrawing group [18].
Electron-withdrawing groups can be classified into two categories based on their mechanism of electron withdrawal: inductive electron-withdrawing groups and resonance electron-withdrawing groups [18]. Inductive electron-withdrawing groups, such as trifluoromethyl (-CF3) and chloro (-Cl), withdraw electrons through sigma bonds [18]. Resonance electron-withdrawing groups, such as nitro (-NO2), carbonyl (-C=O), and cyano (-CN), withdraw electrons through resonance effects [18] [10].
The presence of electron-withdrawing groups on the B-ring of chalcone derivatives has been shown to significantly influence their biological activity as inducible nitric oxide synthase inhibitors [22]. Structure-activity relationship studies have revealed that electron-withdrawing substituents on the B-ring can enhance the inhibition of tumor necrosis factor-alpha production, which is often associated with nitric oxide synthase activity [22].
Electron-Withdrawing Group | Mechanism | Effect on B-Ring | Impact on iNOS Inhibition |
---|---|---|---|
Nitro (-NO2) | Both inductive and resonance | Strongly deactivating | Enhanced inhibition |
Carbonyl (-C=O) | Resonance | Moderately deactivating | Moderate enhancement |
Trifluoromethyl (-CF3) | Inductive | Moderately deactivating | Moderate enhancement |
Cyano (-CN) | Resonance | Moderately deactivating | Moderate enhancement |
Chloro (-Cl) | Inductive | Weakly deactivating | Slight enhancement |
The effect of electron-withdrawing groups on the B-ring can be understood by examining the reaction mechanism of electrophilic aromatic substitution [18]. When an electron-withdrawing group is present on the aromatic ring, it withdraws electrons, making it more difficult for an electrophile to attack the ring [18]. This results in a slower formation of the sigma complex, reducing the overall reaction rate [18].
In the context of 1400W and related compounds, the strategic placement of electron-withdrawing groups on the B-ring can modulate the electronic properties of the molecule, influencing its interaction with the active site of inducible nitric oxide synthase [13] [21]. For example, the presence of electron-withdrawing groups can affect the distribution of electron density in the molecule, potentially enhancing its binding affinity for specific residues in the enzyme active site [21].
Ortho-substitution on the A-ring of compounds related to 1400W has significant effects on their bioactivity as inducible nitric oxide synthase inhibitors [12] [22]. The position of substituents on the aromatic ring can influence the electronic properties, steric hindrance, and overall conformation of the molecule, all of which contribute to its biological activity [11] [12].
Studies on chalcone derivatives have shown that ortho-substitution on the A-ring can significantly enhance their inhibitory activity against inducible nitric oxide synthase [12]. For example, 2'-methoxy-3,4-dichlorochalcone and 2'-hydroxy-6'-methoxychalcone have demonstrated potent inhibition of nitric oxide production in lipopolysaccharide-treated RAW 264.7 cells [12]. These compounds were found to down-regulate inducible nitric oxide synthase expression and suppress nuclear transcription factor-kappaB activation [12].
The presence of ortho-hydroxyl and ortho-methoxy groups on the A-ring appears to be particularly beneficial for inducible nitric oxide synthase inhibitory activity [12] [22]. These groups can form intramolecular hydrogen bonds, which may stabilize certain conformations of the molecule that are favorable for binding to the enzyme active site [12].
Ortho-Substituent | Effect on A-Ring | Impact on iNOS Inhibition | Mechanism |
---|---|---|---|
Hydroxyl (-OH) | Electron-donating | Enhanced inhibition | Down-regulation of iNOS expression |
Methoxy (-OCH3) | Electron-donating | Enhanced inhibition | Down-regulation of iNOS expression |
Halogen (F, Cl, Br) | Electron-withdrawing | Variable effects | Depends on other substituents |
Nitro (-NO2) | Electron-withdrawing | Enhanced inhibition | Inhibition of NF-κB pathway |
Structure-activity relationship analyses have revealed that the combination of ortho-substitution on the A-ring and specific functionalization of the B-ring can lead to synergistic effects on inducible nitric oxide synthase inhibition [22]. For instance, compounds with an ortho-nitro-substituted A-ring and electron-withdrawing groups on the B-ring have shown remarkable inhibition of lipopolysaccharide-induced interleukin-6 and tumor necrosis factor-alpha production [22].
The mechanism by which ortho-substitution enhances bioactivity may involve alterations in the electronic distribution within the molecule, changes in its three-dimensional conformation, or specific interactions with residues in the enzyme active site [21] [22]. For example, ortho-substituents can influence the orientation of the A-ring relative to the rest of the molecule, potentially optimizing its interaction with key residues in the inducible nitric oxide synthase active site [21].